molecular formula C20H21FN2O B4035132 [4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE

[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE

Cat. No.: B4035132
M. Wt: 324.4 g/mol
InChI Key: RDFCDRISPJSGOD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinomethanone: is a complex organic compound with the molecular formula C20H21FN2O . This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylcyclopropylmethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-16-6-8-17(9-7-16)22-10-12-23(13-11-22)20(24)19-14-18(19)15-4-2-1-3-5-15/h1-9,18-19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCDRISPJSGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](2-PHENYLCYCLOPROPYL)METHANONE

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